Norsanguinarine

描述

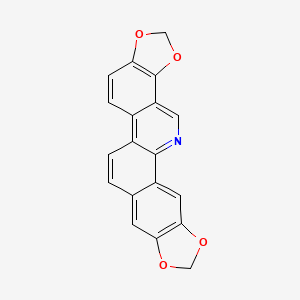

Norsanguinarine is a tertiary benzo[c]phenanthridine alkaloid, known for its weak basicity. It is found in certain species of the Papaveraceae, Fumariaceae, and Rutaceae plant families . This compound has been isolated as a minor alkaloid from plants such as Argemone albiflora . This compound is structurally related to sanguinarine, differing by the absence of a methyl group.

准备方法

Synthetic Routes and Reaction Conditions: Norsanguinarine can be synthesized through the N-demethylation of quaternary chelerythrine and sanguinarine salts . This process involves the removal of a methyl group from the nitrogen atom in the molecule, typically using reagents such as sodium hydroxide or other strong bases under controlled conditions.

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it generally follows similar synthetic routes as laboratory preparation. The process involves the extraction of precursor alkaloids from plant sources, followed by chemical modification to produce this compound.

化学反应分析

Types of Reactions: Norsanguinarine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound to dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nitrating agents under controlled temperatures.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro-norsanguinarine.

Substitution: Halogenated or nitrated this compound derivatives.

科学研究应用

Norsanguinarine is an isoquinoline alkaloid that has been investigated for a range of biological activities, including anti-cancer and antimicrobial properties . It is related to sanguinarine, another alkaloid with similar properties, and can be found in plants such as Macleaya cordata .

Anti-cancer Applications:

- Non-Small Cell Lung Cancer (NSCLC) : Sanguinarine derivatives, which share structural similarities with this compound, have been synthesized and evaluated as anti-NSCLC agents . These derivatives have shown inhibitory activity against A549 and H1975 NSCLC cells . One study found that a representative compound induced apoptosis in these cells by inhibiting the Akt signaling pathway and increasing reactive oxygen species (ROS) .

- Overcoming Drug Resistance: Sanguinarine can overcome epidermal growth factor receptor threonine 790 to methionine 790 (EGFR T790M) mutation resistance, a primary mechanism for NSCLC resistance in clinical settings, by increasing reactive oxygen species (ROS) and redox imbalance between NADPH oxidase isoform 3 (NOX3) and methionine reductase A (MsrA) .

Antimicrobial Applications:

- Antibacterial Activity: Sanguinarine acts as an antimicrobial agent and can promote the establishment of beneficial bacteria in the gut while inhibiting pathogenic bacteria colonization . It can also reduce water loss in epithelial cells and enhance intestinal function in water and nutrient absorption .

- Mouth Rinse Studies : A clinical study compared mouthrinses containing chlorhexidine, phenolic compounds, or sanguinarine. The sanguinarine group showed moderate reductions in plaque compared to the placebo group, though it was less effective than chlorhexidine .

Other Potential Applications:

- Antiviral Activity: this compound displays moderate action against Hepatitis C Virus (HCV) and PI-3 (para-influenza) .

- Enzyme Inhibition: Canadine and dihydrosanguinarine have moderate activity against the prolyl oligopeptidase (POP) enzyme . An extract from Glaucium corniculatum subsp. refractum, containing these alkaloids, inhibited POP in a dose-dependent manner .

作用机制

Norsanguinarine exerts its effects primarily through its interaction with cellular proteins and enzymes. It has been shown to inhibit protein synthesis and induce apoptosis in cell cultures . The compound also inhibits the growth of certain bacteria and autoimmune diseases by interfering with protopine and cryptopine biosynthesis .

相似化合物的比较

Norsanguinarine is structurally similar to other benzo[c]phenanthridine alkaloids such as:

Sanguinarine: Differing by the presence of a methyl group.

Dihydrosanguinarine: A reduced form of sanguinarine.

Oxysanguinarine: An oxidized derivative of sanguinarine.

Norchelerythrine: Another demethylated derivative of chelerythrine.

Uniqueness: this compound’s unique structural features, such as the absence of a methyl group, contribute to its distinct chemical reactivity and biological activity compared to its analogs.

生物活性

Norsanguinarine, a member of the isoquinoline alkaloid family, has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is chemically classified as CHNO and is structurally related to sanguinarine. Its unique chemical properties contribute to its biological activities. The compound has been isolated from various plant species, including Pteridophyllum racemosum and Corydalis balansae .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains. A study highlighted its effectiveness against pathogenic bacteria in the gastrointestinal tract (GIT) of swine, where it reduced the colonization of harmful bacteria while promoting beneficial microbiota . The minimal inhibitory concentration (MIC) for various pathogens has been documented, demonstrating its potential as a natural feed additive in livestock to improve gut health and nutrient absorption.

| Pathogen | MIC (μg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Candida albicans | 4 |

Antiviral Activity

This compound has shown promising antiviral effects, particularly against RNA viruses. In vitro studies have demonstrated its ability to interfere with viral replication by modulating cellular signaling pathways such as NF-kB and MAPK . This suggests that this compound may serve as a potential therapeutic agent against viral infections.

Anticancer Properties

Recent studies have focused on the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through several mechanisms:

- Inhibition of Cell Proliferation : this compound significantly reduces cell viability in various cancer cell lines, including non-small cell lung cancer (NSCLC) cells.

- Induction of Apoptosis : Flow cytometry analyses revealed that this compound treatment increased the apoptotic rate in NSCLC cells significantly .

The compound's mechanism involves the inhibition of the Akt signaling pathway, which is crucial for cell survival and proliferation. This leads to an increase in reactive oxygen species (ROS), further promoting apoptosis .

Case Studies

- Case Study on NSCLC : A study evaluated the effects of this compound on A549 and H1975 NSCLC cell lines. The results indicated that treatment with this compound resulted in:

- Animal Studies : In swine, dietary supplementation with this compound improved growth performance and enhanced immune responses by regulating phagocytic activity and serum amino acid concentrations .

属性

IUPAC Name |

5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11NO4/c1-2-12-11-3-4-15-19(24-9-21-15)14(11)7-20-18(12)13-6-17-16(5-10(1)13)22-8-23-17/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXVDVMAYXLWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C3=CN=C4C(=C3C=C2)C=CC5=CC6=C(C=C54)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90965891 | |

| Record name | 2H,10H-[1,3]Benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norsanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

522-30-5, 5157-23-3 | |

| Record name | Norsanguinarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norsanguinarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norsanguinarine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H,10H-[1,3]Benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norsanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

285 - 287 °C | |

| Record name | Norsanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。